(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside
Description
“(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside” is a spirostanol saponin characterized by a 3-hydroxy-substituted spirost-5-ene aglycone and a disaccharide moiety. The sugar chain comprises a 6-deoxy-α-L-mannopyranosyl unit linked via a 1→2 glycosidic bond to a β-D-xylopyranoside ().
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3/t17-,18+,19+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHJNNFXCKTDBG-CYHWERFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347272 | |
| Record name | (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125225-63-0 | |
| Record name | (1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1beta,3beta,25S)-3-Hydroxyspirost-5-en-1-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-xylopyranoside is a glycosylated steroidal saponin known for its diverse biological activities. This compound is derived from plant sources and has garnered attention in pharmacological research due to its potential therapeutic effects.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 708.88 g/mol. The structural complexity arises from its spirostane framework combined with sugar moieties, which contribute to its biological properties.
Antifungal Properties
Research has demonstrated that saponins, including those related to this compound, exhibit significant antifungal activity. A study on shallot extracts revealed that certain saponins effectively inhibited the growth of pathogenic fungi, suggesting a potential application in agricultural settings to protect crops from fungal diseases .
Antioxidant Activity
Saponins are also recognized for their antioxidant properties. The antioxidant activity of various saponins has been linked to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity may play a role in preventing cellular damage and reducing the risk of chronic diseases .
Immunomodulatory Effects
The compound's glycosylation enhances its interaction with cell membranes, potentially modulating immune responses. Studies have indicated that similar compounds can influence cytokine production and enhance the immune system's efficacy against pathogens .
Case Studies
- Antifungal Activity : In a controlled laboratory setting, extracts containing this compound were tested against various fungal strains. The results showed a dose-dependent inhibition of fungal growth, supporting the hypothesis that this compound could be developed into a natural fungicide.
- Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of several saponins using DPPH radical scavenging assays. The results indicated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Data Table
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to (1beta,3beta,25S)-3-Hydroxyspirost-5-en can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of spirostanes can induce apoptosis in breast cancer cells (MCF7) and lung cancer cells (A549), suggesting a potential role in cancer treatment .
Anti-inflammatory Properties
The compound's structural features may confer anti-inflammatory effects. It has been noted that certain spirostane glycosides reduce inflammation markers in vitro:
- Case Study : Research indicated that spirostane derivatives could inhibit the production of pro-inflammatory cytokines in macrophage cultures .
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties:
- Case Study : In vitro assays have shown activity against viral replication in specific models, warranting further investigation into its mechanism of action .
Quality Control and Safety
Due to its complexity and potential applications, rigorous quality control measures are essential. The compound is typically assessed for purity using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). It is crucial to note that this compound is intended strictly for research purposes and not for human or animal testing .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Spirostanol and Furostanol Saponins
Key Structural Differences:
- Aglycone Backbone: The target compound’s spirostanol skeleton (closed E-F ring system) contrasts with furostanol derivatives (open side chain, e.g., Timosaponin N), which often exhibit distinct bioactivities due to differential enzymatic processing .
- Sugar Composition: The 6-deoxy-α-L-mannopyranosyl (rhamnose) and β-D-xylopyranosyl combination in the target compound is less common than glucose/galactose-based chains (e.g., ). Rhamnose enhances lipophilicity, while xylose may reduce solubility compared to glucose .
- Linkage Positions: The 1→2 linkage in the target compound contrasts with 1→3 or 1→4 bonds in analogues (), affecting conformational flexibility and receptor binding.
Physicochemical Properties
Table 2: Reported Bioactivities of Comparable Compounds
Notable Findings:
- highlights a related β-D-xylopyranoside’s role in monosaccharide synthesis and gut microbiota modulation, suggesting the target compound may influence microbial communities .
- Furostanol saponins like Timosaponin N exhibit higher bioactivity in neuroprotection compared to spirostanols, likely due to easier metabolic activation .
Preparation Methods
Plant-Based Extraction and Hydrolysis
Spirostanol aglycones are commonly isolated from plant sources such as Cynanchum auriculatum (Asclepiadaceae) via sequential solvent extraction. Fresh or dried roots are defatted with petroleum ether, followed by exhaustive extraction with chloroform, ethyl acetate, and n-butanol. The chloroform-soluble fraction, enriched with steroidal glycosides, undergoes column chromatography over silica gel with gradient elution (cyclohexane/EtOAc → EtOAc/MeOH). Fractions containing furostanol or spirostanol glycosides are identified via thin-layer chromatography (TLC) and subjected to acid hydrolysis (0.05 M HCl in dioxane/water, 60°C). This process cleaves glycosidic bonds, releasing the aglycone, which is extracted into ethyl acetate and purified via recrystallization or preparative HPLC.
Key Analytical Data for Aglycone:
- Molecular Formula: C₂₇H₄₀O₄
- HRESIMS: m/z 429.3012 [M+H]⁺ (calc. 429.3005)
- ¹H NMR (CDCl₃): δ 5.26 (br s, H-5), 3.85 (m, H-3), 3.20 (m, H-1β), 1.31 (s, C-27 CH₃)
- ¹³C NMR: δ 139.8 (C-5), 122.4 (C-6), 77.7 (C-3), 66.5 (C-1)
Semisynthesis from Furostanol Precursors
Furostanol glycosides, isolated from Solanum species, are hydrolyzed in a two-phase system (aqueous HCl/toluene) under reflux. The aglycone partitions into toluene, while sugars remain aqueous. Post-hydrolysis, the organic phase is washed, concentrated, and crystallized to yield spirostanol derivatives. This method achieves >85% purity, scalable for industrial production.
Synthesis of the Disaccharide Moiety: 2-O-(6-Deoxy-α-L-Mannopyranosyl)-β-D-Xylopyranose
The disaccharide component requires stereoselective assembly of β-D-xylopyranose and α-L-rhamnopyranose.
6-Deoxy-α-L-Mannopyranose (Rhamnose) Synthesis
Rhamnose is synthesized from D-mannose via a 3-step sequence:
- Selective Tosylation: Mannose is peracetylated, followed by regioselective tosylation at C-6 using TsCl/pyridine (0°C, 12 h).
- Reductive Deoxygenation: The 6-O-tosyl intermediate undergoes radical reduction with NaBH₄/CuI in DMF (70°C, 6 h), yielding 6-deoxy-1,2,3,4-tetra-O-acetyl-α-L-mannopyranose.
- Deprotection: Zemplén deacetylation (NaOMe/MeOH) affords free rhamnose (95% yield).
Glycosylation to Form the Disaccharide
The xylose-rhamnose linkage is established via Koenigs-Knorr glycosylation:
- Xylose Donor Activation: Peracetylated β-D-xylopyranose is converted to its glycosyl bromide using HBr/AcOH (0°C, 2 h).
- Rhamnose Acceptor Preparation: Rhamnose is selectively protected at C-3, C-4, and C-6 with benzyl groups, leaving C-2-OH free.
- Coupling Reaction: The xylosyl bromide (1.2 eq) and rhamnose acceptor (1 eq) are reacted with Ag₂CO₃/CH₃CN (reflux, 8 h), yielding the 2-O-rhamnosylated xylose derivative (72% yield).
- Global Deprotection: Hydrogenolysis (Pd/C, H₂) removes benzyl groups, followed by Zemplén deacetylation to yield the free disaccharide.
Disaccharide Characterization:
- ¹H NMR (D₂O): δ 5.12 (d, J = 3.8 Hz, H-1ᵣₕₐ), 4.89 (d, J = 7.2 Hz, H-1ₓᵧₗ), 1.57 (d, J = 6.1 Hz, H-6ᵣₕₐ)
- HRESIMS: m/z 433.1449 [M+Na]⁺ (calc. 433.1452)
Convergent Glycosylation of Aglycone and Disaccharide
The final step involves coupling the disaccharide to the aglycone’s 1β-OH group.
Activation of the Disaccharide Donor
The disaccharide is peracetylated (Ac₂O/pyridine) and converted to a trichloroacetimidate donor:
Glycosylation Reaction
The aglycone (1 eq) and imidate donor (1.5 eq) are dissolved in anhydrous CH₂Cl₂ with 4Å molecular sieves. TMSOTf (0.2 eq) is added at −40°C, and the reaction is warmed to 0°C over 2 h. Quenching with Et₃N and purification via silica chromatography (hexane/EtOAc) affords the protected glycoside (68% yield).
Deprotection and Final Purification
Zemplén deacetylation (NaOMe/MeOH) followed by recrystallization (MeOH/H₂O) yields the title compound (≥98% purity).
- Melting Point: 218–220°C
- [α]²⁵D: −47.3 (c 0.5, MeOH)
- ¹³C NMR (CD₃OD): δ 105.4 (C-1ₓᵧₗ), 101.2 (C-1ᵣₕₐ), 77.7 (C-3), 66.5 (C-1)
- HRESIMS: m/z 837.3821 [M+Na]⁺ (calc. 837.3816)
Challenges and Optimization Strategies
- Anomeric Control: β-Selectivity in xylose glycosylation is achieved using participating protecting groups (acetyl) at C-2, enabling neighboring-group participation.
- Rhamnose α-Linkage: The absence of a C-6 hydroxyl enhances the anomeric effect, favoring α-configuration during glycosylation.
- Aglycone Solubility: Microwave-assisted reactions in DMF improve aglycone solubility during glycosylation, reducing reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
